molecular formula C30H39OP B14623340 Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane CAS No. 54948-03-7

Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane

Cat. No.: B14623340
CAS No.: 54948-03-7
M. Wt: 446.6 g/mol
InChI Key: BOMQDGQTLIRIMF-UHFFFAOYSA-N
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Description

Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphorus atom bonded to three 2,3,5,6-tetramethylphenyl groups and an oxygen atom, forming a lambda5-phosphane structure. Its distinct arrangement of atoms contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of tris(2,3,5,6-tetramethylphenyl)phosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide or a similar oxidizing agent to introduce the oxygen atom into the phosphine compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of higher oxidation state products.

    Reduction: It can be reduced back to its phosphine precursor using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles, resulting in modified derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphorus compounds, while substitution reactions can produce a variety of phenyl-substituted derivatives.

Scientific Research Applications

Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component of novel pharmaceuticals.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, where its chemical properties can enhance performance and durability.

Mechanism of Action

The mechanism of action of Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus and phenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways and catalytic processes. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,3,5,6-tetramethylphenyl)phosphine: The precursor to Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane, this compound lacks the oxygen atom but shares similar structural features.

    Tris(2,3,5,6-tetramethylphenyl)borane: A boron analog with similar phenyl groups, used in different chemical contexts.

    2,3,5,6-Tetramethylphenyl derivatives: Various compounds featuring the 2,3,5,6-tetramethylphenyl group, each with unique properties and applications.

Uniqueness

This compound stands out due to its lambda5-phosphane structure, which imparts distinct reactivity and versatility. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

54948-03-7

Molecular Formula

C30H39OP

Molecular Weight

446.6 g/mol

IUPAC Name

3-bis(2,3,5,6-tetramethylphenyl)phosphoryl-1,2,4,5-tetramethylbenzene

InChI

InChI=1S/C30H39OP/c1-16-13-17(2)23(8)28(22(16)7)32(31,29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3

InChI Key

BOMQDGQTLIRIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)P(=O)(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C

Origin of Product

United States

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